molecular formula C7H11NO4 B6323156 (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid CAS No. 1007880-15-0

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid

Cat. No.: B6323156
CAS No.: 1007880-15-0
M. Wt: 173.17 g/mol
InChI Key: DMMRHWMINDFCTR-YFKPBYRVSA-N
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Description

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a pent-4-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid typically involves the protection of the amino group using a methoxycarbonyl group. One common method is the use of di-tert-butyl pyrocarbonate to introduce the tert-butoxycarbonyl (Boc) group, which can then be converted to the methoxycarbonyl group . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The pent-4-enoic acid backbone can undergo various chemical transformations, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((tert-Butoxycarbonyl)amino)pent-4-enoic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a methoxycarbonyl group.

    (S)-2-((Acetoxycarbonyl)amino)pent-4-enoic acid: Contains an acetoxycarbonyl group instead of a methoxycarbonyl group.

Uniqueness

(S)-2-((Methoxycarbonyl)amino)pent-4-enoic acid is unique due to the presence of the methoxycarbonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2S)-2-(methoxycarbonylamino)pent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4-5(6(9)10)8-7(11)12-2/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMRHWMINDFCTR-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N[C@@H](CC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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